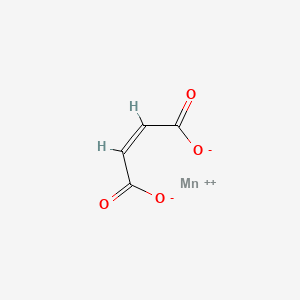

Manganese monomaleate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

87098-13-3 |

|---|---|

Molecular Formula |

C4H2MnO4 |

Molecular Weight |

168.99 g/mol |

IUPAC Name |

(Z)-but-2-enedioate;manganese(2+) |

InChI |

InChI=1S/C4H4O4.Mn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |

InChI Key |

PCDVXBKFEVKXMQ-ODZAUARKSA-L |

Isomeric SMILES |

C(=C\C(=O)[O-])\C(=O)[O-].[Mn+2] |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Physicochemical Properties

Manganese monomaleate exists as a solid at room temperature. ontosight.ai The properties of its hydrated form, manganese(II) maleate (B1232345) trihydrate ([Mn(C4H2O4)]·3H2O), have been determined through single-crystal X-ray diffraction. iucr.org

Table 1: Crystallographic Data for Manganese(II) Maleate Trihydrate iucr.org

| Property | Value |

|---|---|

| Formula | [Mn(C4H2O4)]·3H2O |

| Molecular Weight | 223.0 |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 8.260 (7) |

| b (Å) | 13.341 (13) |

| c (Å) | 7.731 (5) |

| β (°) | 115.35 (6) |

| V (ų) | 769.9 |

| Z | 4 |

Structural Analysis

The crystal structure of manganese(II) maleate (B1232345) trihydrate reveals a complex coordination network. The manganese atoms are octahedrally coordinated. iucr.org This coordination environment is formed by four carboxylate oxygen atoms from three different maleate ions and two cis water oxygen atoms. iucr.org A key feature of this structure is that all four oxygen atoms of the maleate ligand participate in binding to Mn²⁺ ions, with each maleate ligand coordinating to three different manganese atoms, creating an extensive network. iucr.org The Mn-O distances in this complex range from 2.128 (3) to 2.230 (3) Å. iucr.org

Spectroscopic and Thermal Analysis

Direct Synthesis Approaches

Direct synthesis methods involve the reaction of manganese(II) sources with maleic acid or its salts under various conditions to yield the desired maleate complex. These approaches include precipitation, solvothermal/hydrothermal, and mechanochemical techniques.

Precipitation Reactions from Manganese Salts and Maleic Acid/Maleate Salts

Precipitation is a foundational and widely used technique for the synthesis of manganese maleate complexes. This method relies on the reaction between a soluble manganese(II) salt and maleic acid or a soluble maleate salt in a suitable solvent, leading to the formation of the often less soluble manganese maleate product, which precipitates out of the solution.

A common approach involves the direct reaction of a manganese(II) salt, such as manganese carbonate (MnCO₃), with maleic acid in an aqueous or mixed-solvent system. For instance, a catenated coordination polymer, Mn(phen)(C₄H₂O₄), was synthesized by reacting freshly-precipitated MnCO₃ with 1,10-phenanthroline (B135089) monohydrate and maleic acid in a methanol (B129727)/water mixture. researchgate.net The pH of the solution is a critical parameter that is carefully controlled to ensure the deprotonation of maleic acid and facilitate the formation of the desired complex. researchgate.net

The general principle of co-precipitation involves dissolving the manganese salt (e.g., manganese sulfate (B86663), MnSO₄·H₂O, or manganese chloride, MnCl₂·4H₂O) and the precipitating agent in a solvent, followed by mixing the solutions under controlled conditions. kashanu.ac.irijsea.comijnc.ir The reaction leading to precipitation can be represented as:

The choice of manganese salt and the maleate source, along with reaction parameters like temperature, concentration, and solvent, influences the composition and structure of the final product. For example, a polymeric maleate complex of Mn(II) was obtained from the reaction of manganese(II) carbonate with an aqueous solution of maleic acid. researchgate.net This same reaction also yielded a mononuclear manganese maleate tetrahydrate, demonstrating that subtle variations in conditions can lead to different products. researchgate.net

| Manganese Precursor | Maleate Source | Other Reagents | Solvent | Resulting Complex | Reference |

|---|---|---|---|---|---|

| MnCO₃ (freshly precipitated) | Maleic Acid | 1,10-Phenanthroline | CH₃OH/H₂O | Mn(phen)(C₄H₂O₄) | researchgate.net |

| Mn(II) Carbonate | Maleic Acid | None | Aqueous | Polymeric Mn(II) maleate & Mononuclear Mn(II) maleate tetrahydrate | researchgate.net |

Solvothermal and Hydrothermal Synthesis Pathways

Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline materials, including manganese maleate complexes, by conducting reactions in closed systems (like an autoclave) at temperatures above the boiling point of the solvent. Hydrothermal synthesis specifically uses water as the solvent, while solvothermal synthesis employs other organic or inorganic solvents. rsc.org These elevated temperatures and autogenous pressures facilitate the dissolution of reactants and promote the crystallization of products with unique structures and morphologies that may not be accessible under ambient conditions. rsc.orgnih.gov

The synthesis of manganese-containing coordination polymers often utilizes these pathways. The reaction temperature and the nature of the ligands play a crucial role in determining the final structure. For example, studies on maleato manganese(II) transformations have shown that temperature affects the coordination modes of the maleate ligand, leading to different polymeric structures. dergipark.org.tr A single-chain polymer prepared at a lower temperature could be converted into a double-chain coordination polymer upon heating in solution. researchgate.net

Key parameters that are controlled in hydrothermal/solvothermal synthesis include:

Temperature and Pressure: These influence the solubility of precursors and the kinetics of crystal growth.

Precursor Concentration: This can affect the nucleation and growth rates, thereby determining the size and morphology of the resulting crystals. rsc.org

pH of the reaction medium: This dictates the speciation of the maleate ligand. nih.gov

Auxiliary Ligands: The inclusion of other organic ligands, such as 1,10-phenanthroline or 2,2'-bipyridine, can direct the self-assembly process to form mixed-ligand complexes with specific dimensionalities and properties. researchgate.net

These methods have been successfully employed to create a range of manganese oxide nanostructures and manganese-doped zeolites, demonstrating the versatility of the approach in controlling the phase and morphology of manganese-containing materials. rsc.orgnih.gov

| Parameter | Influence on Synthesis | Example Finding | Reference |

|---|---|---|---|

| Temperature | Affects coordination modes and can induce phase transformations. | A single-chain maleato manganese(II) polymer converted to a double-chain polymer with dehydration in a warm solution. | researchgate.netdergipark.org.tr |

| Precursor Concentration | Impacts the number of nuclei and subsequent crystal growth. | The concentration of KMnO₄ was key in forming different shapes (nanorods, nanowires) of MnO₂. | rsc.org |

| pH | Controls the deprotonation state of ligands. | A highly crystalline MFI zeolite structure (Mn-ZSM-5) was formed at pH = 11. | nih.gov |

| Solvent | Determines reaction conditions (hydrothermal vs. solvothermal). | Crystalline anhydrous bis(acetato)manganese(II) was isolated from superheated acetonitrile. | rsc.org |

Mechanochemical and Solid-State Synthesis

Mechanochemical and solid-state synthesis represent solvent-free or low-solvent approaches to chemical reactions. researchgate.net These methods utilize mechanical energy, such as grinding, milling, or shearing, to induce chemical transformations between solid reactants. cardiff.ac.uknih.gov This approach is particularly appealing as a "green" chemistry alternative, often resulting in shorter reaction times, higher yields, and access to products that are different from those obtained through solution-based methods. mdpi.com

In the context of manganese complexes, mechanosynthesis can be used to generate organomanganese reagents directly from unactivated manganese metal and organic halides via ball milling, a process that avoids the need for complex pre-activation steps. nih.gov While direct mechanochemical synthesis of this compound from manganese metal/oxide and maleic acid is not extensively documented in the provided sources, the principles are applicable. The reaction would involve milling a solid mixture of a manganese precursor (e.g., MnO, MnCO₃) with solid maleic acid.

Solid-state synthesis, often involving thermal treatment (calcination) of a mixture of solid precursors, is a common route for producing mixed-metal oxides like manganese ferrite (B1171679) (MnFe₂O₄). mdpi.comnih.gov Thermodynamic assessments guide the selection of suitable precursors (e.g., MnO, MnO₂, Fe₂O₃) and reaction temperatures. mdpi.com For instance, the solid-state reaction between a low-grade manganese ore and ferric oxide has been used to synthesize manganese ferrite spinel at high temperatures. nih.gov Kinetically-controlled solid-state metathesis (exchange) reactions at relatively low temperatures have also been developed for synthesizing phases like manganese nitride (Mn₃N₂), highlighting the importance of reaction kinetics in solid-state transformations. osti.gov

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes involve the formation of a manganese precursor complex which is then converted to the final maleate complex through subsequent chemical reactions. These strategies include oxidation-reduction processes and ligand exchange or transmetalation reactions.

Oxidation-Reduction-Mediated Formations

Oxidation-reduction (redox) reactions can be employed to synthesize manganese complexes by changing the oxidation state of the manganese center. While manganese(II) is relatively stable, it can be generated from other oxidation states. For example, Mn(III) can be reduced to Mn(II) during hydrothermal synthesis. nih.gov

Conversely, Mn(II) can be oxidized to higher oxidation states. The synthesis of manganese oxides often involves the oxidation of a Mn(II) salt (like MnCl₂) using an oxidizing agent such as sodium hypochlorite (B82951) or hydrogen peroxide. youtube.com Another common redox route is the reaction between Mn²⁺ and permanganate (B83412) (MnO₄⁻) under specific pH conditions. mdpi.com

In the context of maleate complexes, quantum-chemical modeling has been used to investigate the electrooxidation of Mn²⁺ acido-aqua-complexes. dnu.dp.ua These studies show that the presence of a bidentate-bonded, doubly-charged maleate anion in the coordination sphere of Mn²⁺ significantly reduces the standard redox potential for the Mn²⁺/Mn³⁺ couple compared to acetate (B1210297) or monodentate maleate ligands. dnu.dp.ua This suggests that maleate ligands can play a direct role in mediating the redox behavior of the manganese center, which could be exploited in synthesis. An improved redox synthesis of Mn-Co oxides has been achieved using citric acid as both a complexing and reducing agent, indicating that organic acids can facilitate the formation of desired oxide materials under controlled conditions. rsc.org

Ligand Exchange and Transmetalation Strategies

Ligand exchange is a powerful indirect method for synthesizing manganese maleate complexes. This strategy involves reacting a pre-existing manganese complex, typically with more labile ligands, with maleic acid or a maleate salt. The maleate ligand displaces the original ligands to form the new, more stable complex. A clear example is the synthesis of various manganese(II) aliphatic dicarboxylate complexes via ligand exchange reactions between manganese(II) acetate and the corresponding dicarboxylic acids. tudublin.ie The resulting manganese dicarboxylate complexes can then be used as precursors themselves, reacting further with other donor ligands like 1,10-phenanthroline to form mixed-ligand ternary complexes. tudublin.ie

Similarly, mixed-ligand Mn(III) complexes containing both acetylacetone (B45752) and maleate have been synthesized by reacting the Mn(III)-acetylacetone complex with maleic acid, resulting in the replacement of one acetylacetone ligand. nih.gov

Transmetalation involves the transfer of ligands from one metal center to another. This route is prominent in organometallic chemistry for the preparation of organomanganese reagents, where manganese halides react with organolithium, organomagnesium, or organozinc compounds. wikipedia.orgslideshare.net A related concept can be applied to coordination complexes. For instance, a mixed-metal polymeric maleate complex of manganese(II) and cobalt(II) was synthesized for the first time by reacting mononuclear cobalt maleate tetrahydrate with manganese(II) acetate. researchgate.netdergipark.org.tr In this reaction, the pre-formed cobalt maleate complex essentially acts as a ligand transfer agent to incorporate manganese ions into a polymeric structure. researchgate.net This approach, using a coordination-unsaturated complex as a precursor, represents a novel strategy for designing polynuclear structures. researchgate.net

| Strategy | General Principle | Example Reaction | Reference |

|---|---|---|---|

| Ligand Exchange | A more strongly coordinating ligand (maleate) displaces a more labile ligand (e.g., acetate) from a Mn(II) precursor complex. | [Mn(CH₃COO)₂] + Dicarboxylic Acid → [Mn(dicarboxylate)] + 2 CH₃COOH | tudublin.ie |

| Transmetalation / Precursor Reaction | A complex of one metal is reacted with a salt of another metal to form a mixed-metal or new complex. | Cobalt maleate tetrahydrate + Mn(II) acetate → Polymeric mixed-metal Mn(II)/Co(II) maleate | researchgate.netdergipark.org.tr |

Methodological Advancements in Green Synthesis for Manganese-Carboxylate Complexes

In recent years, significant efforts have been directed towards developing environmentally friendly, or "green," synthetic routes for producing manganese-carboxylate and other related complexes. These methods aim to reduce energy consumption, minimize waste, and avoid the use of hazardous organic solvents. Key advancements include mechanochemical synthesis, the use of plant-based reagents, electrochemical methods, and the application of novel green solvents like deep eutectic solvents (DES).

Mechanochemical Synthesis Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, represents a major step towards sustainable synthesis. mdpi.com This solvent-free approach can produce high yields in significantly less time compared to traditional solution-based methods. mdpi.com Research has demonstrated that ball milling can facilitate the reductive dimerization of arylidene malonates using unactivated manganese metal, a reaction that is inefficient in conventional solution chemistry. ucl.ac.uk This technique can unlock the reactivity of bulk metals and has been successfully applied to synthesize various organomanganese compounds and coordination complexes, often at room temperature and in quantitative yields. ucl.ac.ukcardiff.ac.uk

Plant Extract-Based Synthesis A growing area of green chemistry is the use of plant extracts as reducing and/or stabilizing agents. This method is cost-effective, simple, and avoids the need for toxic chemicals. japsonline.comareeo.ac.ir Extracts from lemon, Yucca gloriosa leaves, and Viola betonicifolia have been successfully used to synthesize manganese oxide nanoparticles from manganese carboxylate precursors like manganese(II) acetate. japsonline.comscientificarchives.comfrontiersin.orgoiccpress.com The phytochemicals present in the extracts, such as polyphenols and flavonoids, act as natural reducing agents for the manganese ions. areeo.ac.ir For example, a simple and low-cost method for creating manganese nanoparticles involves reducing manganese acetate with lemon extract and using turmeric-derived curcumin (B1669340) as a stabilizer. japsonline.comscientificarchives.com

Advanced Green Solvents and Methods The replacement of toxic organic solvents is a core principle of green chemistry. engineering.org.cn

Water: Using water as a solvent, particularly under mild or hydrothermal conditions, is an effective green strategy for synthesizing manganese-based metal-organic frameworks (MOFs). e3s-conferences.org

Electrochemical Synthesis: This method offers a fast and efficient route to produce manganese-based MOFs with high yields (e.g., 93%) and reduced reaction times compared to conventional solvothermal approaches. rsc.org It is considered a green method due to its potential for reducing energy costs and solvent use in large-scale production. rsc.org

Deep Eutectic Solvents (DES): DES are a novel class of green solvents formed from a mixture of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and urea (B33335). nih.govrsc.org They are often biodegradable, have negligible vapor pressure, and are simple to prepare. nih.govnih.gov In the synthesis of manganese compounds, DES can act simultaneously as a solvent, template, and stabilizing agent. rsc.org A DES-modified hydrothermal method has been used to produce nanostructured manganese molybdate (B1676688), demonstrating an energy-efficient strategy that results in materials with high surface activity while minimizing waste. rsc.org

Table 2: Overview of Green Synthesis Methodologies for Manganese Complexes

| Green Method | Specific Technique/Reagents | Manganese Precursor | Product Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| Mechanochemistry | Ball-milling, Liquid-assisted grinding (LAG) | Manganese(0) metal, Mn(II) salts | Organomanganese species, Coordination polymers | Solvent-free, reduced reaction time, high yields, unlocks reactivity | mdpi.comucl.ac.ukcardiff.ac.uk |

| Plant-Based Synthesis | Lemon extract (reducing), Turmeric (stabilizing) | Manganese(II) acetate | Manganese oxide nanoparticles | Eco-friendly, low-cost, uses renewable resources, mild conditions | japsonline.comscientificarchives.com |

| Plant-Based Synthesis | Yucca gloriosa leaf extract | Manganese(II) acetate | Manganese dioxide nanoparticles | Simple, ambient temperature, catalyst-free | oiccpress.com |

| Electrochemical Synthesis | Electrolysis in DMF | Manganese metal (anode) | Manganese-based MOF (Mn-DABDC) | Fast reaction (2h), high yield (93%), reduced energy cost | rsc.org |

| Green Solvents | Deep Eutectic Solvent (DES) + Hydrothermal | Manganese salt | Manganese molybdate nanosheets | Sustainable, energy-efficient, solvent acts as template/stabilizer | rsc.org |

| Green Solvents | Aqueous Synthesis | Manganese(II) sulfate monohydrate | Manganese Imidazolate Framework (MIF) | Avoids toxic organic solvents, mild reaction conditions | e3s-conferences.org |

Structural Elucidation Techniques

The precise arrangement of atoms and the nature of the chemical bonds in this compound are determined using a suite of powerful structural elucidation techniques.

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Powder X-ray Diffraction (PXRD): PXRD is used on microcrystalline (powder) samples to identify the crystalline phase, check for purity, and determine unit cell parameters. The resulting diffraction pattern serves as a unique "fingerprint" for the specific crystalline form of this compound. researchgate.net By comparing the experimental pattern to databases or patterns calculated from single-crystal data, the compound's identity and purity can be confirmed. scirp.orgresearchgate.net For example, analysis of various manganese oxides by PXRD allows for the identification of phases like manganosite (MnO) or hausmannite (Mn₃O₄) based on their distinct diffraction peaks. researchgate.netscirp.org

| Parameter | Information Provided by XRD |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise position of each atom (Mn, O, C, H) within the unit cell. |

| Bond Lengths & Angles | The distances between atoms (e.g., Mn-O, C=C) and the angles they form. |

| Coordination Geometry | The arrangement of the maleate and water ligands around the Mn(II) ion (e.g., octahedral, tetrahedral). |

| Crystal Packing | How the individual this compound units are arranged in the solid state. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR, Paramagnetic Effects)

NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei. However, the analysis of manganese(II) complexes is significantly complicated by paramagnetism.

The manganese(II) ion has a high-spin d⁵ electron configuration with five unpaired electrons, making it strongly paramagnetic. This property has profound effects on NMR spectra:

Signal Broadening: The paramagnetic Mn(II) center causes rapid nuclear relaxation, leading to extremely broad NMR signals for nearby protons (¹H) and carbons (¹³C) of the maleate ligand. researchgate.net This broadening can often render the signals undetectable with standard high-resolution NMR spectrometers. huji.ac.il

Paramagnetic Shifts: The magnetic field of the unpaired electrons can shift the resonance frequencies of nearby nuclei far outside their normal diamagnetic ranges.

Due to these challenges, obtaining well-resolved ¹H or ¹³C NMR spectra for this compound is generally not feasible. researchgate.net However, the paramagnetic effect itself can be used as a tool. For instance, Mn(II) can be used as a paramagnetic probe to study the structure of biomolecules by observing the selective broadening of resonances upon its introduction. nih.govnih.gov

While direct observation of ¹H and ¹³C is difficult, solid-state NMR of the ⁵⁵Mn nucleus is possible, although it also faces challenges. ⁵⁵Mn is the only NMR-active manganese nucleus and is 100% naturally abundant. huji.ac.il Its spectra are influenced by large quadrupolar interactions and chemical shift anisotropy (CSA), which provide insight into the symmetry and electronic structure of the manganese site. rsc.org

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy)

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on the types of chemical bonds present.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of chemical bonds. For this compound, the FT-IR spectrum would be dominated by the characteristic vibrations of the maleate ligand. Key absorption bands would include the symmetric and asymmetric stretching vibrations of the carboxylate (COO⁻) groups, which are sensitive to their coordination mode with the manganese ion. The position of the C=C stretching vibration of the maleate backbone would also be informative. Additionally, a broad band in the 3000-3600 cm⁻¹ region would indicate the presence of water molecules (O-H stretching), and bands in the low-frequency region (typically below 600 cm⁻¹) would correspond to the Mn-O stretching vibrations. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. For this compound, Raman spectroscopy would be effective for observing the Mn-O vibrations and the C=C double bond stretch. rruff.inforesearchgate.net In studies of other manganese oxides, Raman bands in the 500-750 cm⁻¹ range are characteristic of Mn-O stretching modes within MnO₆ octahedra, and their exact positions can provide information on the manganese oxidation state and local structure. nih.govresearchgate.netrsc.org

| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Information Gained |

| O-H Stretch (water) | 3000 - 3600 (broad) | Weak | Presence of hydration/coordinated water. |

| C-H Stretch | ~3000 | ~3000 | Confirms the organic ligand backbone. |

| C=C Stretch | ~1650 | Strong, ~1650 | Confirms the maleate double bond. |

| Carboxylate (COO⁻) Asymmetric Stretch | ~1550 - 1610 | Variable | Indicates coordination of carboxylate to Mn(II). |

| Carboxylate (COO⁻) Symmetric Stretch | ~1400 - 1450 | Variable | Sensitive to coordination mode (monodentate, bidentate). |

| Mn-O Stretch | < 600 | < 600 | Direct evidence of metal-ligand bonding. |

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Structure and Oxidation State Determination

XAS is a powerful element-specific technique for probing the local geometric and electronic structure around a specific absorbing atom, in this case, manganese. It does not require crystalline samples.

X-ray Absorption Near Edge Structure (XANES): The XANES region, at and near the Mn K-edge (around 6539 eV), is highly sensitive to the oxidation state and coordination geometry of the manganese atom. uni-hannover.denih.gov The energy of the absorption edge shifts to higher values as the oxidation state increases. nih.gov For this compound, the Mn(II) oxidation state would be confirmed by comparing its K-edge energy to that of known Mn(II), Mn(III), and Mn(IV) standards. rsc.orgconicet.gov.ar The shape and intensity of pre-edge features are indicative of the coordination environment (e.g., the presence or absence of an inversion center). nih.govnih.gov

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region consists of oscillations past the absorption edge. Analysis of these oscillations provides information about the type, number, and distance of neighboring atoms in the local coordination shells around the manganese atom. researchgate.net For this compound, EXAFS analysis would precisely determine the Mn-O bond distances to the nearest oxygen atoms from the carboxylate groups and any coordinated water molecules. nih.govresearchgate.net It could also potentially detect the distance to the next-nearest carbon atoms of the maleate ligand and, in a polymeric structure, the Mn-Mn distance. nih.gov

Electronic and Magnetic Characterization

These techniques probe the electronic energy levels and magnetic properties arising from the d-electrons of the manganese ion.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light corresponding to the promotion of electrons from lower to higher energy levels. In transition metal complexes, this often relates to electronic transitions involving d-orbitals.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy is a pivotal technique for probing the electronic environment of paramagnetic species like the manganese(II) ion. nih.gov The Mn(II) ion possesses a high-spin d⁵ electron configuration, which typically gives rise to a characteristic six-line hyperfine structure in the EPR spectrum due to the interaction of the unpaired electron spins with the ⁵⁵Mn nucleus (I = 5/2). scielo.brudel.edu

In this compound complexes, the specific features of the EPR spectrum can elucidate the coordination geometry and the nature of interactions between manganese centers. For monomeric manganese(II) complexes with octahedral geometry, the spectrum is expected to show six intense isotropic lines. scielo.br However, in polymeric structures where manganese ions are linked by ligands, electronic exchange interactions can occur. For instance, in a mixed-metal polymeric complex involving manganese(II) and cobalt(II) bridged by maleate ligands, a single broad EPR signal was observed with a g-value of 2.031. dergipark.org.trresearchgate.netdergipark.org.tr This broadening indicates a significant electronic exchange interaction between the adjacent metal ions, which obscures the individual hyperfine splitting. dergipark.org.trdergipark.org.tr

Direct detection of dinuclear Mn(II) sites with EPR spectroscopy can also allow for the determination of the exchange interaction constant, J, providing quantitative insight into the magnetic coupling between the metal centers. nih.gov Therefore, EPR serves as a powerful tool to distinguish between isolated Mn(II) centers and magnetically coupled systems within manganese maleate structures.

Table 1: Representative EPR Parameters for Manganese(II) Complexes

| Complex Type | g-value | Aiso (Hyperfine Coupling Constant) | Spectral Features |

|---|---|---|---|

| Monomeric Octahedral Mn(II) | giso ≈ 2.00 | ~90 G | Characteristic six-line hyperfine pattern. scielo.br |

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide critical information about the collective magnetic behavior of this compound, arising from the interactions between the paramagnetic Mn(II) centers. These measurements, conducted over a range of temperatures, can determine whether the material exhibits paramagnetic, ferromagnetic, or antiferromagnetic properties.

For a coordination polymer of manganese(II) with maleato and phenanthroline ligands, magnetic susceptibility data revealed that the complex follows the Curie-Weiss law in the temperature range of 30-300 K. tandfonline.comresearchgate.net At lower temperatures, the complex transitions to an antiferromagnetic state, with a Néel temperature (TNéel) of 7 K. tandfonline.comresearchgate.net The antiferromagnetic behavior indicates that the magnetic moments of adjacent Mn(II) ions align in an antiparallel fashion, a common phenomenon in bridged polymeric structures. tandfonline.comrsc.org The Curie-Weiss law is expressed as χm = C / (T - θ), where C is the Curie constant and θ is the Weiss temperature. A negative Weiss temperature is indicative of antiferromagnetic interactions.

Table 2: Magnetic Properties of a Maleato-Bridged Mn(II) Complex

| Parameter | Value | Reference |

|---|---|---|

| Magnetic Behavior | Antiferromagnetic at low temperatures | tandfonline.comresearchgate.net |

| Néel Temperature (TNéel) | 7 K | tandfonline.comresearchgate.net |

Thermal and Elemental Analysis

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition pattern of this compound by monitoring its mass change as a function of temperature. etamu.edu For hydrated forms, such as manganese(II) maleate trihydrate or manganese(II) hydrogen maleate tetrahydrate, the TGA curve typically shows distinct decomposition stages. tandfonline.comtandfonline.comiucr.org

The initial mass loss, occurring at lower temperatures (typically below 200°C), corresponds to the dehydration process, where water molecules of crystallization are released. sdu.dkijsrst.com Following dehydration, the anhydrous manganese maleate remains stable over a certain temperature range before undergoing further decomposition at higher temperatures. This second stage involves the breakdown of the maleate ligand, leading to the formation of manganese oxides as the final residue. sdu.dkrsc.org The final product is often Mn₂O₃ or Mn₃O₄, depending on the temperature and atmospheric conditions. sdu.dkgatech.edu

Table 3: Representative TGA Decomposition Stages for a Hydrated Metal Maleate

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 100 - 200 | Varies (depends on hydration) | Loss of water molecules (Dehydration). sdu.dk |

| 250 - 500 | Varies | Decomposition of the anhydrous maleate salt. |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as a function of temperature, allowing for the detection of thermal events such as phase transitions, melting, and decomposition. nih.govebatco.com When applied to this compound, a DSC thermogram would reveal endothermic or exothermic peaks corresponding to these physical or chemical changes.

An endothermic peak would typically signify a phase transition, such as melting, or the energy required for decomposition processes like dehydration and the breakdown of the organic ligand. ebatco.com Exothermic peaks could indicate crystallization events (for amorphous samples) or certain oxidative decomposition reactions. uc.edu The temperature at which these peaks occur provides the transition temperature, while the area under the peak is proportional to the enthalpy change (ΔH) of the process. nih.gov While specific DSC data for this compound is not detailed in the surveyed literature, the technique is essential for constructing a complete thermal profile of the compound. nih.govmosbri.eu

Elemental Microanalysis (C, H, Mn, O)

Elemental microanalysis provides the mass percentages of the constituent elements (Carbon, Hydrogen, Manganese, and Oxygen) in the compound. This data is fundamental for confirming the empirical and molecular formula of newly synthesized this compound. The experimentally determined percentages are compared against the theoretical values calculated from the proposed chemical formula. Research on manganese maleate complexes confirms their composition through this method. scielo.briucr.org The compound can exist in different hydration and protonation states, such as manganese(II) maleate trihydrate and manganese(II) hydrogen maleate tetrahydrate. iucr.org

Table 4: Calculated Elemental Composition of Manganese Maleate Forms

| Compound | Formula | Molar Mass ( g/mol ) | % C | % H | % Mn | % O |

|---|---|---|---|---|---|---|

| Manganese(II) Maleate Trihydrate | [Mn(C₄H₂O₄)]·3H₂O | 223.06 | 21.53 | 3.61 | 24.62 | 50.22 |

Calculations are based on atomic masses: C=12.01, H=1.01, Mn=54.94, O=16.00. The formulas are derived from crystallographic studies. iucr.org

Surface and Morphological Characterization (if applicable to synthesized forms)

The characterization of surface area and morphology is particularly relevant when this compound is synthesized in specific forms, such as nanocrystals, nanorods, or as a porous material. kashanu.ac.ir Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the size, shape, and surface texture of the synthesized particles. researchgate.net

For instance, studies on related manganese oxides have used SEM and TEM to reveal nanorod or nanotube structures. kashanu.ac.ir Brunauer-Emmett-Teller (BET) analysis would be employed to determine the specific surface area of the material, which is a critical parameter for applications in catalysis or as a sorbent. researchgate.netmdpi.com While specific morphological studies on this compound are not widely reported, these analytical methods would be the standard approach to characterize its physical form if prepared as a nanomaterial.

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)

No published research detailing the surface morphology or elemental composition of this compound via SEM/EDX was found. This type of analysis would typically provide insights into the crystal shape, size distribution, and surface texture of the compound, while EDX would confirm the presence and relative abundance of manganese, carbon, and oxygen.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

There are no available TEM studies focused on the nanostructure of this compound. Such an analysis would be crucial for understanding the internal crystalline structure, identifying lattice defects, and determining the particle size and shape at the nanoscale.

Atomic Force Microscopy (AFM) for Surface Topography

Specific AFM studies to characterize the surface topography of this compound at the nanometer scale have not been reported in the available literature. AFM would typically be used to generate three-dimensional images of the surface, providing quantitative data on surface roughness and other topographical features.

Ligand Properties and Coordination Modes of Maleate

The maleate dianion (C₄H₂O₄²⁻) is a dicarboxylate ligand derived from the deprotonation of maleic acid. Its two carboxylate groups are held in a rigid cis configuration due to the carbon-carbon double bond, a feature that significantly influences its coordination behavior compared to more flexible dicarboxylates like succinate. This structural constraint allows maleate to function as a versatile ligand, capable of adopting several coordination modes that facilitate the construction of diverse metal-organic frameworks.

The carboxylate groups of the maleate ligand are the primary sites for coordination with metal ions. Depending on the reaction conditions and the steric and electronic requirements of the metal center, maleate can bind in several distinct geometries. researchgate.net

Monodentate Coordination: In this mode, only one of the two oxygen atoms from a single carboxylate group binds to the manganese center. libretexts.org The second carboxylate group may remain uncoordinated or interact with other metal centers. This binding mode is less common for maleate in manganese complexes but can be observed, particularly when bulky co-ligands are present which sterically hinder further coordination. rsc.orgmdpi.com

Bidentate Coordination: This mode involves both oxygen atoms of a single carboxylate group binding to the same metal ion, forming a four-membered chelate ring. However, due to ring strain, a more common bidentate interaction involves one oxygen from each of the two different carboxylate groups binding to the same metal center. This forms a stable seven-membered chelate ring, a behavior well-documented in metal-maleate systems. dergipark.org.trresearchgate.netdergipark.org.tr

Bridging Coordination: The ability of the two distinct carboxylate groups to bind to different metal centers makes maleate an excellent bridging ligand. researchgate.netbyjus.com This is the foundation for the formation of polynuclear clusters and coordination polymers. The most common bridging mode is a bidentate bridge, where each carboxylate group binds to a different metal ion, effectively linking them together. dergipark.org.trdergipark.org.tr More complex bridging modes involving multiple metal centers are also possible, leading to higher-dimensional networks.

Table 1: Principal Coordination Modes of the Maleate Ligand This table summarizes the common ways the maleate ligand can coordinate to metal centers.

| Coordination Mode | Description | Schematic Representation |

|---|---|---|

| Monodentate | One oxygen atom from one carboxylate group binds to a single metal center. | Mn–O–C= |

| Bidentate Chelate | Two oxygen atoms from the two different carboxylate groups bind to the same metal center, forming a 7-membered ring. | Mn(O₂C-CH=CH-CO₂) |

| Bidentate Bridging | The ligand connects two different metal centers, with each carboxylate group binding to one metal. | Mn–(O₂C-CH=CH-CO₂)–Mn |

The dual functionality of the maleate ligand—its ability to chelate and to bridge—is central to its role in forming extended structures.

Chelation: The formation of a seven-membered chelate ring when maleate binds in a bidentate fashion to a single manganese ion is an entropically favorable process that contributes to the stability of the resulting complex. dergipark.org.trnih.gov This chelation is a recurring motif in the crystal structures of metal-maleate compounds.

Influence of Manganese Oxidation States on Coordination Environment

Manganese is known for its remarkable redox versatility, capable of existing in multiple oxidation states from +2 to +7. rsdjournal.orglibretexts.org This property profoundly impacts its coordination chemistry, as the size, charge density, and preferred coordination geometry of the manganese ion change with its oxidation state.

In this compound and related carboxylate complexes, the manganese(II) state is the most prevalent. The Mn(II) ion is a d⁵ high-spin system, which means it has no crystal field stabilization energy and is therefore highly flexible in its coordination geometry. However, it most commonly adopts an octahedral or distorted octahedral geometry. researchgate.net

In crystalline manganese-maleate complexes, the Mn(II) center is typically six-coordinate. dergipark.org.tr The coordination sphere is often completed by oxygen atoms from both the maleate ligands and co-ligands, which are frequently water molecules. dergipark.org.trresearchgate.netdergipark.org.tr For example, in a mixed-metal manganese(II) and cobalt(II) maleate polymer, each metal ion achieves octahedral symmetry by coordinating to two oxygen atoms from water molecules and four oxygen atoms from bridging maleate ligands. dergipark.org.trresearchgate.net The steric bulk of co-ligands can also influence the final geometry, with some systems exhibiting five-coordinate manganese(II) centers. rsc.org

Table 2: Typical Coordination Parameters for Manganese(II) in Oxygen-Donor Environments This table presents characteristic coordination numbers, geometries, and bond lengths for the Mn(II) ion when coordinated by oxygen-based ligands, such as carboxylates and water.

| Parameter | Typical Value / Geometry | Source(s) |

|---|---|---|

| Coordination Number | 6 (most common), 5, 7 | rsc.orgresearchgate.netslu.se |

| Coordination Geometry | Octahedral, Distorted Octahedral | rsc.orgmdpi.comdergipark.org.trslu.se |

| Mn-O (carboxylate) Distance | ~2.11 - 2.17 Å | rsc.orgmdpi.comslu.se |

| Mn-O (water) Distance | ~2.16 - 2.20 Å | rsc.orgslu.se |

While Mn(II) is common, manganese can be stabilized in higher oxidation states such as Mn(III) and Mn(IV). nih.govufl.edu The stabilization of these states typically requires ligands that are strong sigma-donors or can form multiple bonds, such as oxides or alkoxides, which can satisfy the electronic demands of the more highly charged metal center. rsc.org

For this compound, interactions involving higher oxidation states are not commonly reported. The maleate ligand, as a carboxylate, is a moderately good donor but may not be sufficient on its own to stabilize Mn(III) or Mn(IV) under normal conditions. However, the potential for such interactions exists, particularly in mixed-ligand systems. The combination of carboxylates with other ligands, like azides or alkoxides, has been shown to produce stable polynuclear manganese clusters containing Mn(III) and Mn(IV) ions. nih.govufl.edu Therefore, it is conceivable that a manganese-maleate complex could be oxidized to a higher state if suitable co-ligands are present to help stabilize the resulting high-valent manganese center. The formation of Mn(IV) complexes has been achieved with certain chelating tris-hydroxylamine ligands, demonstrating that the ligand environment is critical for stabilizing higher oxidation states. rsc.org

Solvent Effects on Coordination and Speciation

The solvent plays a critical role in the synthesis and stability of coordination compounds, influencing both the structure in the solid state and the nature of the species present in solution.

In the case of this compound, solvent molecules, particularly water, frequently act as ligands, directly participating in the primary coordination sphere of the Mn(II) ion. rsc.orgdergipark.org.trdergipark.org.tr This is evident in the many hydrated crystalline forms of metal-maleates. The solvent can dictate the dimensionality of a polymeric framework by competing for coordination sites that might otherwise be occupied by a bridging maleate ligand.

In solution, the solvent has a significant effect on speciation—the distribution of different chemical species. The coordination environment around a dissolved manganese ion is heavily influenced by the solvent's donor ability and steric bulk. slu.se For instance, while a manganese carboxylate complex might be five-coordinate in the solid state, it is likely to become a six-coordinate octahedral species in a coordinating solvent like methanol or water, as solvent molecules occupy the vacant coordination site. rsc.org Studies on Mn(II) in various solvents show that the coordination number can change, for example, from six in water and methanol to five in a more sterically demanding solvent like N,N'-dimethylpropylene urea (dmpu). slu.se The nature of the solvent also affects the thermodynamics of complex formation and can lead to different species, such as contact ion-pairs, being formed in solution. slu.senih.gov The speciation of manganese is also a key factor in its mobility and bioavailability in environmental and biological systems, where pH and the presence of organic acids in an aqueous medium determine its form. researchgate.net

Supramolecular Assembly and Extended Structures of Manganese Maleate Complexes

The coordination chemistry of manganese with maleate ligands frequently leads to the formation of extended one-, two-, or three-dimensional structures. These supramolecular assemblies are primarily dictated by the versatile coordination modes of the maleate anion and are further stabilized by a network of non-covalent interactions, including hydrogen bonding and π-π stacking.

Research into manganese-maleate systems has revealed the formation of polymeric structures where the maleate dianion acts as a bridging ligand, connecting multiple manganese centers. In a mixed-metal complex of manganese(II) and cobalt(II) maleate, X-ray diffraction analysis has shown that the maleic acid dianions coordinate to the metal ions in a bidentate bridging fashion. researchgate.netdergipark.org.trdergipark.org.tr This coordination results in the formation of seven-membered chelate rings with the metal ions and gives rise to a polymeric chain. researchgate.netdergipark.org.trdergipark.org.tr Each metal ion in this structure achieves an octahedral geometry, being coordinated to two oxygen atoms from two water molecules and two bridging oxygen atoms from the maleate ligands of adjacent complex molecules. researchgate.netdergipark.org.trdergipark.org.tr The distances between neighboring manganese ions in such a polymer have been reported to be 5.138 Å and 5.414 Å. dergipark.org.tr

The inclusion of ancillary ligands, such as 1,10-phenanthroline (phen), can influence the resulting supramolecular architecture. In one such instance, a catenated coordination polymer, Mn(phen)(C4H2O4), was synthesized. researchgate.net In this structure, the manganese atoms are octahedrally coordinated by two nitrogen atoms from a phenanthroline ligand and four oxygen atoms from three different maleato ligands. researchgate.net The maleato ligand chelates one manganese atom to form a seven-membered ring, while carboxylate groups from different maleato ligands bridge two manganese atoms, creating an eight-membered ring. researchgate.net This arrangement generates one-dimensional chains that are further organized into two-dimensional layers through significant interchain π-π stacking interactions. researchgate.net

The formation of extended networks is a common theme in the crystal engineering of metal-maleate complexes. For example, a three-dimensional extended network has been observed in a nickel(II) maleate complex, which provides insight into the potential structures for manganese maleates. nih.gov In this nickel complex, maleate anions act as chelating and bridging ligands, contributing to a complex 3D framework. nih.gov

Hydrogen bonding plays a crucial role in the stabilization of these extended structures. Coordinated water molecules are often involved in extensive hydrogen-bonding networks, linking different polymeric chains or layers. nih.govrsc.org In a related manganese(III) malonate complex, coordinated water molecules and the free malonate-oxygen atoms form hydrogen bonds that result in quasi-square-type anionic layers. nih.gov Similar interactions are expected to be significant in the supramolecular assembly of manganese maleate complexes.

The following tables summarize key crystallographic and structural data for manganese-containing maleate and related complexes, illustrating the formation of extended structures.

| Complex | Crystal System | Space Group | Key Structural Features | Reference |

| [CoхMn1-x(OOCCH=CHCOO)·(H2O)2]n | - | - | Polymeric chain with bidentate bridging maleate ligands forming seven-membered chelate rings. | researchgate.netdergipark.org.trdergipark.org.tr |

| Mn(phen)(C4H2O4) | - | - | 1D chains of alternating seven- and eight-membered rings formed by chelating and bridging maleato ligands, assembled into 2D layers via π-π stacking. | researchgate.net |

| AsPh4[Mn(mal)2(H2O)2] | - | - | Quasi-square-type anionic layers formed through hydrogen bonds involving coordinated water and malonate oxygen atoms. | nih.gov |

| Complex | Metal-Metal Distance (Å) | Coordination Geometry | Bridging Ligand | Reference |

| [CoхMn1-x(OOCCH=CHCOO)·(H2O)2]n | 5.138, 5.414 | Octahedral | Maleate | dergipark.org.tr |

| Mn(phen)(C4H2O4) | - | Octahedral | Maleate | researchgate.net |

Reaction Mechanisms and Pathways Involving Manganese Monomaleate

Catalytic Reactions Mediated by Manganese Monomaleate

This compound and its analogues are notable for their ability to mediate a variety of chemical transformations, primarily through single-electron transfer pathways. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Oxidative Processes (e.g., in organic transformations)

Manganese(III) carboxylates are potent one-electron oxidants that can initiate a range of oxidative transformations. A key process involves the oxidation of enolizable carbonyl compounds to generate α-oxoalkyl radicals. wikipedia.org These radicals can then participate in inter- or intramolecular additions to unsaturated bonds. wikipedia.org

A classic example is the oxidative addition of acetic acid to alkenes, mediated by manganese(III) acetate (B1210297), to produce γ-lactones. The mechanism begins with the formation of an α-carboxyalkyl radical from the manganese(III) enolate. This radical then adds to an alkene, and the resulting radical intermediate is subsequently oxidized by another equivalent of Mn(III) to a carbocation, which then undergoes lactonization. wikipedia.org The general steps are outlined below:

Table 1: Mechanistic Steps in Mn(III)-Mediated Lactonization

| Step | Description |

|---|---|

| 1. Enolate Formation | A proton is lost from a coordinated acetate ligand to form a manganese(III) enolate. |

| 2. Radical Generation | A rapid electron transfer occurs with the loss of Mn(II) to form a complexed free radical. |

| 3. C-C Bond Formation | The generated radical adds to an alkene to form a new radical intermediate. |

This process is a synthetically valuable method for the construction of lactone rings, which are common motifs in natural products. wikipedia.org

Reductive Processes

While manganese compounds are well-known for their oxidative capabilities, the use of manganese catalysts in reductive processes has also been an area of active research. thieme-connect.de Homogeneous manganese catalysts are capable of mediating important reduction reactions such as hydrosilylation, hydroboration, hydrogenation, and transfer hydrogenation. thieme-connect.de These transformations typically involve manganese complexes in lower oxidation states (e.g., Mn(I), Mn(II)) and often feature metal-ligand cooperation. thieme-connect.deresearchgate.net

The mechanisms for these reductive processes vary. For instance, in some hydrosilylation reactions, a Mn(III) intermediate may be involved following oxidative addition into a Si-H bond. thieme-connect.de In transfer hydrogenation, manganese pincer complexes are often employed, where the reaction proceeds through a coordinated mechanism involving the transfer of hydrogen from a donor molecule (like isopropanol) to the substrate. thieme-connect.de

However, it is important to note that while the broader field of manganese catalysis encompasses a wide range of reductive transformations, specific examples detailing the use of this compound in such processes are not extensively documented. The majority of research on manganese-catalyzed reductions has focused on complexes with specifically designed ligand scaffolds to support the requisite catalytic cycles. thieme-connect.de

Radical Cyclization Reactions

Manganese(III)-mediated radical cyclizations are a powerful tool for the synthesis of complex cyclic molecules. wikipedia.org This methodology relies on the generation of a radical from a suitable precursor, which then undergoes an intramolecular addition to a double or triple bond. The resulting cyclized radical can then be further oxidized or undergo other termination steps. wikipedia.org

These reactions are particularly useful for constructing carbocyclic and heterocyclic frameworks. Tandem intramolecular radical cyclizations initiated by Mn(III) oxidation can lead to the rapid assembly of complex polycyclic systems from simple acyclic precursors. wikipedia.org The versatility of this approach has been demonstrated in the synthesis of various natural products. wikipedia.org

Mechanistic Investigations using Kinetic Isotope Effects and Intermediate Trapping

Elucidating the precise mechanisms of manganese-mediated reactions often requires sophisticated experimental techniques. Kinetic isotope effects (KIEs) and intermediate trapping are two such powerful methods.

By measuring the effect of isotopic substitution at a particular atom on the reaction rate, KIEs can provide valuable information about bond-breaking and bond-forming events in the rate-determining step of a reaction. For example, oxygen-18 KIEs have been used to probe the mechanism of oxygen evolution catalyzed by biomimetic oxomanganese complexes, providing strong evidence for the rate-determining step.

Intermediate trapping experiments involve the use of a trapping agent to intercept and characterize transient intermediates in a reaction pathway. In the context of manganese-mediated radical reactions, radical intermediates can be "trapped" by species such as sodium azide. This allows for the isolation and characterization of products derived from the trapped intermediate, thereby providing evidence for its existence and role in the reaction mechanism.

Role of this compound as a Precursor in Subsequent Chemical Transformations

Manganese carboxylates, including this compound, can serve as valuable precursors for the synthesis of other materials. For instance, manganese carboxylates can be used in the preparation of lithium manganate (LiMn₂O₄) spinel, a material of significant interest for its application in lithium-ion batteries.

In a typical wet chemical ceramic precursor route, a manganese carboxylate is reacted with a lithium salt and often an aminoalcohol. The aminoalcohol can increase the solubility of the manganese complex and also participate in polyesterification with the carboxylate groups, leading to the formation of a homogeneous resin. This resin can then be pyrolyzed to yield the desired lithium manganate spinel. This method allows for good control over the stoichiometry and morphology of the final product.

Computational Elucidation of Reaction Intermediates and Transition States

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms involving transition metal complexes. For manganese-catalyzed reactions, DFT calculations can provide valuable insights into the structures and energies of reactants, intermediates, and transition states.

These computational studies can help to:

Deconvolute stereoelectronic effects that govern the selectivity of a reaction.

Elucidate the electronic structure of key intermediates.

Determine the activation energies for different possible reaction pathways, thereby helping to identify the most likely mechanism.

Understand the role of ligands in modulating the reactivity of the manganese center.

For example, computational studies on manganese-catalyzed hydrogenation reactions have helped to rationalize and predict enantioselectivities, guiding the design of new and improved catalysts. researchgate.net Similarly, DFT calculations have been employed to understand the selectivity of CO₂ reduction versus the competing hydrogen evolution reaction for manganese-based electrocatalysts.

Theoretical and Computational Studies of Manganese Monomaleate

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the bonding, stability, and reactivity of coordination compounds. These methods model the distribution of electrons within a molecule to predict its chemical and physical properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the ground state properties of molecules like manganese monomaleate.

Ground State Properties: DFT calculations can accurately predict key geometric and electronic properties of the ground state. For this compound, this would involve optimizing the molecular geometry to find the most stable arrangement of atoms. The expected output would include bond lengths, bond angles, and dihedral angles for the complex. In a typical Mn(II) carboxylate complex, the Mn-O bond lengths are a key parameter. For instance, in a related manganese(III) malonate complex, equatorial Mn-O bond lengths were found to be in the range of 1.894 Å to 1.932 Å. nih.gov For the Mn(II) state in this compound, slightly longer bonds would be anticipated.

Electronic Configuration: Manganese in this compound exists in the +2 oxidation state (Mn(II)). A neutral manganese atom has the electron configuration [Ar] 4s²3d⁵. libretexts.org To form the Mn²⁺ ion, the two electrons from the outermost 4s orbital are removed, resulting in an electron configuration of [Ar] 3d⁵. youtube.comnagwa.comyoutube.com According to Hund's rule, in a high-spin octahedral or tetrahedral environment, the five d-electrons will occupy separate d-orbitals with parallel spins, leading to a total electron spin of S = 5/2. libretexts.org DFT calculations confirm this high-spin state as the ground state for most Mn(II) complexes. The method can also be used to visualize the molecular orbitals and analyze the nature of the bonding between the manganese ion and the maleate (B1232345) ligand. mdpi.comresearchgate.net

Table 1: Predicted Ground State Properties of Mn(II) Ion in this compound

| Property | Predicted Value/State | Method of Determination |

|---|---|---|

| Oxidation State | +2 | General Chemistry |

| Electron Configuration | [Ar] 3d⁵ | Aufbau Principle youtube.com |

| Spin State | High-spin (S = 5/2) | Hund's Rule, DFT Calculations libretexts.org |

While DFT is excellent for ground state properties, more sophisticated wavefunction-based methods are often required for accurately describing excited states and magnetic phenomena.

Excited States: Complete Active Space Second-order Perturbation Theory (CASPT2) is a high-level multireference method used to calculate the energies of electronic excited states. researchgate.net For Mn(II) complexes, which have a d⁵ electron configuration, electronic transitions from the ground state to excited states (d-d transitions) are spin-forbidden. This results in very low absorption intensities and typically pale colors. CASPT2 calculations can predict the energies of these forbidden transitions, which are crucial for interpreting UV-Vis spectra. Studies on other manganese complexes have shown that CASPT2 provides results that compare well with experimental spectra for metal-centered excited states. researchgate.netresearchgate.net

Magnetic Coupling: If this compound forms dimers or polymeric structures in the solid state, magnetic coupling between adjacent Mn(II) centers can occur. The maleate ligand could act as a bridge, mediating this interaction. The strength and nature of this coupling (ferromagnetic or antiferromagnetic) can be calculated using methods like CASPT2 or specialized DFT approaches (Broken-Symmetry DFT). The magnetic exchange coupling constant, J, quantifies this interaction. For example, weak ferromagnetic interactions were observed in a manganese(III) malonate complex, with J values around +0.08 cm⁻¹. nih.gov Similar calculations for this compound would determine the magnetic properties of its potential extended structures.

Computational methods can predict various spectroscopic parameters, providing a powerful tool for interpreting experimental data.

NMR Chemical Shifts: Predicting NMR chemical shifts for the paramagnetic Mn(II) center itself is not feasible with standard high-resolution NMR, as the rapid electronic relaxation leads to extremely broad signals. huji.ac.il However, it is possible to calculate the NMR chemical shifts for the protons and carbons of the maleate ligand. These calculations would need to account for the significant paramagnetic effects (contact and pseudocontact shifts) induced by the nearby Mn(II) ion, which would cause large deviations from their typical diamagnetic values.

EPR g-tensors and Hyperfine Coupling: Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying paramagnetic species like Mn(II). Computational methods can predict the parameters of the spin Hamiltonian. For a high-spin d⁵ system like Mn(II), the g-tensor is typically isotropic and very close to the free-electron value of ~2.0. cmu.edu The most prominent feature of the ⁵⁵Mn EPR spectrum is the hyperfine coupling to the manganese nucleus (I = 5/2), which splits the signal into a characteristic sextet. Simulations can predict the hyperfine coupling constant (A), which provides information about the electronic environment of the manganese ion. researchgate.netnih.gov

UV-Vis Absorption: As mentioned, methods like Time-Dependent DFT (TD-DFT) and CASPT2 can predict the energies and intensities of electronic transitions. researchgate.net For high-spin Mn(II) complexes, calculations would predict very weak (spin-forbidden) d-d transitions in the visible range. docbrown.info More intense ligand-to-metal charge transfer (LMCT) bands would be predicted in the ultraviolet region. nih.govillinois.edu The characteristic UV-Vis absorbance of Mn²⁺ can vary linearly with concentration, allowing for quantification. nih.gov

Table 2: Typical Predicted Spectroscopic Parameters for a High-Spin Mn(II) Complex

| Parameter | Predicted Value/Feature | Significance |

|---|---|---|

| EPR | ||

| g-tensor | Isotropic, g ≈ 2.0 | Characteristic of S-state ions like Mn(II) cmu.edu |

| Hyperfine Splitting | Sextet pattern | Interaction with ⁵⁵Mn nucleus (I = 5/2) researchgate.net |

| UV-Vis | ||

| d-d transitions | Low intensity, visible region | Spin-forbidden transitions docbrown.info |

Molecular Modeling and Simulations

Molecular modeling and simulation techniques are used to study the dynamic behavior and bulk properties of molecules and materials.

In the absence of an experimentally determined crystal structure for this compound, computational methods can be employed for its prediction.

Crystal Structure Prediction: This involves generating a multitude of possible crystal packing arrangements (polymorphs) and ranking them based on their calculated lattice energies. These calculations use force fields or DFT to determine the most thermodynamically stable crystal structure. This would reveal information about the coordination environment of the Mn(II) ion in the solid state, the presence of any water molecules, and the network of intermolecular interactions, such as hydrogen bonding.

Lattice Dynamics: Once a crystal structure is predicted or determined, lattice dynamics calculations can be performed. These calculations, typically based on DFT, model the collective vibrations of the atoms in the crystal lattice. aps.orgaps.orgresearchgate.net The output of these calculations is the phonon dispersion curve and the density of states, which can be directly related to the vibrational spectra (Infrared and Raman). researchgate.net This allows for the prediction and assignment of the vibrational modes corresponding to Mn-O stretching and bending, as well as the internal modes of the maleate ligand.

Mechanistic Insights from Computational Approaches on Manganese-Catalyzed Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of manganese-catalyzed reactions. These theoretical studies provide detailed insights into reaction pathways, transition states, and the roles of various reaction components, which are often difficult to obtain through experimental methods alone.

One area where computational approaches have been particularly insightful is in the study of manganese-catalyzed C-H bond functionalization. nih.govacs.org For example, DFT calculations have been used to map out the reaction pathway for the manganese-catalyzed fluorination of complex organic molecules. nih.gov These studies have identified key intermediates, such as a high-valent oxomanganese(V) complex, and have elucidated the hydrogen abstraction and radical trapping steps involved in the reaction. nih.gov

In the context of reactions involving ligands similar to maleate, such as those with carboxylate groups, computational studies have revealed the crucial role of these groups in mediating C-H bond activation through a concerted metalation-deprotonation (CMD) mechanism. acs.org This insight is vital for understanding how manganese catalysts can selectively activate specific C-H bonds in a substrate.

Computational studies have also been instrumental in understanding and predicting the stereoselectivity of manganese-catalyzed hydrogenation reactions. By analyzing the transition state structures for the formation of different stereoisomers, researchers can identify the key steric and electronic factors that govern the enantioselectivity of these reactions. nih.govresearchgate.net This knowledge is crucial for the rational design of more effective and selective catalysts. nih.govresearchgate.net

Furthermore, computational investigations have shed light on the mechanism of dioxygen activation by manganese complexes. nih.gov DFT studies have detailed the formation of reactive manganese-oxo and manganese-peroxo species and their roles in oxidation reactions. nih.gov These findings are relevant to understanding potential oxidative reactions involving this compound.

| Reaction Type | Key Mechanistic Insights from Computational Studies | Computational Methods Employed | Significance |

|---|---|---|---|

| C-H Bond Functionalization | Identification of high-valent manganese-oxo intermediates; elucidation of concerted metalation-deprotonation (CMD) pathways. nih.govacs.orgnih.gov | Density Functional Theory (DFT). | Enables rational design of catalysts for selective C-H activation. |

| Hydrogenation | Rationalization and prediction of enantioselectivity through analysis of transition state energies and non-covalent interactions. nih.govresearchgate.net | DFT with inclusion of dispersion corrections. nih.gov | Guides the development of highly stereoselective catalysts. |

| Dioxygen Activation | Characterization of reactive manganese-oxo and manganese-peroxo species; elucidation of O-O bond cleavage mechanisms. nih.gov | Broken-symmetry DFT. nih.gov | Provides fundamental understanding of manganese-catalyzed oxidation reactions. |

| CO2 Reduction | Analysis of the activation energy of CO2 binding to manganese electrocatalysts. binghamton.edu | DFT. binghamton.edu | Aids in the design of efficient catalysts for CO2 conversion. |

Applications of Manganese Monomaleate in Materials Science and Industrial Processes

Role in Coatings and Polymer Chemistry

In the realm of polymer and coating manufacturing, manganese monomaleate plays a crucial role due to its catalytic properties that influence reaction rates and material properties.

This compound functions as a primary drier in alkyd-based paints, inks, and coatings. mdpi.comorganometal.eupaintingbestpractices.com Driers are metal carboxylates that accelerate the curing process of these coatings, which involves the autoxidation of unsaturated fatty acid chains in the alkyd binder. universiteitleiden.nlgoldstab.comresearchgate.net

The drying mechanism is a complex radical process that consumes atmospheric oxygen to form a hardened, cross-linked polymer network. mdpi.comgoldstab.com The process begins with the abstraction of a hydrogen atom from an allylic position on the fatty acid chain, creating a radical. This radical rapidly reacts with oxygen to form a peroxy radical, which then abstracts a hydrogen from another fatty acid chain, forming a hydroperoxide and propagating the radical chain reaction. universiteitleiden.nl

Manganese catalysts accelerate this process primarily by facilitating the decomposition of these hydroperoxides into highly reactive peroxide and alkoxide radicals. universiteitleiden.nl These radicals initiate further polymerization and cross-linking of the alkyd resin molecules, leading to the formation of a solid, dry film. universiteitleiden.nl

Manganese is considered an active, primary drier, promoting both surface and through-film drying. organometal.eu However, its catalytic activity is generally less efficient than that of cobalt-based driers, often necessitating its use at higher concentrations. mdpi.com A significant drawback of manganese driers is their inherent dark color, which can cause staining or discoloration in white or light-colored finishes. mdpi.comorganometal.eu For this reason, this compound is often used in combination with other driers, such as those based on cobalt, lead, or zirconium, to optimize drying time while minimizing negative impacts on color. organometal.eupaintingbestpractices.com

| Drier Type | Function | Typical Metal(s) | Effect on Paint Film |

|---|---|---|---|

| Primary (Active) Driers | Catalyze the autoxidation process, initiating drying. | Cobalt, Manganese, Iron, Vanadium, Cerium | Promote rapid surface and/or through-film drying. |

| Secondary (Auxiliary) Driers | Assist primary driers and improve overall film properties. | Lead, Zirconium, Bismuth, Lithium | Enhance hardness, flexibility, and chemical resistance. |

| Auxiliary Driers | Improve pigment wetting and prevent wrinkling. | Calcium, Zinc, Potassium, Strontium | Ensure uniform drying and film integrity. |

This table provides a general classification of paint driers and their functions. paintingbestpractices.comgoldstab.com

Manganese compounds, including complexes structurally related to this compound, can act as initiators for radical polymerization. For instance, fluoroalkyl pentacarbonylmanganese(I) complexes have been shown to initiate the radical polymerization of vinylidene fluoride (B91410) by generating primary radicals through the homolytic cleavage of the manganese-alkyl bond. mdpi.com Similarly, manganese(III) acetylacetonate (B107027) has been successfully used as a versatile initiator for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of monomers like poly(vinyl acetate) and methyl methacrylate. rsc.org

In these processes, the manganese compound decomposes under thermal or photochemical activation to produce radicals. These radicals then react with monomer units, initiating the formation of a polymer chain. The ability to control the generation of these initial radicals is key to influencing the final properties of the polymer, such as its molecular weight and dispersity. mdpi.com

Catalytic Applications in Non-Biological Systems

The catalytic versatility of manganese extends to important environmental and industrial processes beyond polymer chemistry.

CO2 Conversion: Manganese-based catalysts are actively researched for the chemical fixation and conversion of carbon dioxide (CO2) into valuable chemicals. Homogeneous manganese complexes have demonstrated the ability to catalyze the hydrogenation of CO2 to products like formic acid, formates, and methanol (B129727). figshare.comcnr.it For example, specific manganese pincer complexes can effectively catalyze the reduction of CO2 using pinacolborane as the reducing agent. nih.gov In electrochemical systems, manganese carbonyl complexes have been employed as selective electrocatalysts for the reduction of CO2 to carbon monoxide (CO) in both aqueous and organic solvents. nih.gov A fac-Mn(apbpy)(CO)3Br complex, when anchored on a gas diffusion layer, can convert CO2 into CO and formic acid with high efficiency. cnr.it

Water Treatment: Manganese compounds play a role in water treatment, particularly in the removal of dissolved manganese from drinking water sources. coftec.ie The primary method for manganese removal involves the oxidation of soluble divalent manganese (Mn²⁺) to insoluble manganese oxides (primarily MnO₂), which can then be physically removed by filtration. coftec.iesuezwaterhandbook.comwcwc.ca While strong oxidants like chlorine, ozone, or potassium permanganate (B83412) are often used, manganese oxides themselves can act as catalysts for the oxidation of Mn²⁺. suezwaterhandbook.compurewaterproducts.com This process is highly dependent on pH, generally requiring a pH greater than 8 for effective removal. suezwaterhandbook.compurewaterproducts.com Manganese compounds can also be part of catalytic systems for the degradation of other environmental pollutants in water. researchgate.net

| Environmental Application | Manganese Catalyst Role | Process Description | Key Products/Outcome |

|---|---|---|---|

| CO2 Conversion | Homogeneous or Electrocatalyst | Catalyzes the hydrogenation or electrochemical reduction of CO2. | Formic acid, Carbon monoxide (CO), Methanol |

| Water Treatment | Oxidation Catalyst | Facilitates the oxidation of soluble Mn(II) to insoluble Mn(IV) oxides. | Removal of dissolved manganese from water. |

| Pollutant Degradation | Heterogeneous Catalyst | Activates oxidants (e.g., peroxymonosulfate) to degrade organic pollutants. | Breakdown of harmful organic compounds. |

This table summarizes the role of manganese catalysts in selected environmental applications. figshare.comcnr.itcoftec.ieresearchgate.net

In industrial synthesis, manganese catalysts are effective for the epoxidation of olefins, a critical reaction for producing epoxides which are versatile chemical intermediates. An in-situ generated catalyst system based on manganese(II) salts, picolinic acid, and peracetic acid can convert a wide range of olefins to their corresponding epoxides rapidly and efficiently. nih.gov The active oxidant in these systems is often proposed to be a high-valent oxomanganese(IV) or oxomanganese(V) species. zenodo.org

The catalytic cycle typically involves the reaction of the manganese precursor with an oxidant to form this highly reactive oxo species, which then transfers its oxygen atom to the olefin's double bond, forming the epoxide and regenerating the lower-valent manganese catalyst. zenodo.org Research has explored various ligands and oxidants to optimize the yield and selectivity of these reactions for different types of olefins, including unactivated aliphatic olefins. rsc.org

Precursor in Advanced Materials Development

This compound, as an organometallic compound, can serve as a single-source precursor for the synthesis of advanced manganese-based materials, particularly manganese oxides. nih.gov Through thermal decomposition or calcination, manganese carboxylates are converted into various manganese oxides, such as MnO, Mn₂O₃, and Mn₃O₄. rsc.orgnih.govrsc.org

The specific properties of the resulting oxide nanoparticles, including their phase, size, and morphology, can be controlled by adjusting the synthesis conditions like temperature and atmosphere. rsc.orgrsc.orgyoutube.com These manganese oxide nanomaterials are of significant interest for a wide range of applications, including:

Catalysis: Used in various chemical transformations and for environmental remediation. ijnc.irresearchgate.net

Energy Storage: As electrode materials in batteries and supercapacitors. nih.govnih.gov

Electronics: In the development of microelectronic components. nih.gov

Water Splitting: As electrocatalysts for oxygen evolution reactions (OER). mdpi.com

The development of new manganese precursors, including compounds like this compound, is crucial for advancing deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), which are used to create uniform, high-quality thin films of manganese-based materials. nih.govchemrxiv.org

Synthesis of Manganese Oxide Nanocrystals and Thin Films

For instance, the thermal decomposition of manganese(II) acetylacetonate in the presence of oleylamine (B85491) and dibenzyl ether is a well-documented one-pot synthesis for manganese oxide (MnO) nanoparticles. nih.gov Similarly, monodisperse MnO nanocrystals have been successfully synthesized through the thermal decomposition of manganese acetate (B1210297). nih.gov The formation of various manganese oxide thin films has also been achieved through methods like pulsed laser deposition and nonaqueous sol-gel processing, utilizing different manganese oxide targets or precursors. rsc.orgresearchgate.net However, the specific application of this compound as a precursor in these methodologies is not prominently featured in existing research.

Components in Functional Magnetic Materials